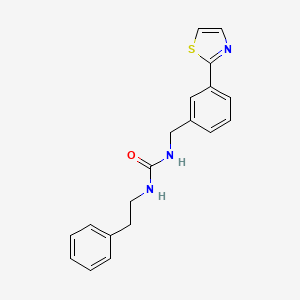

1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea

Description

Contextualization within Urea (B33335) and Thiazole (B1198619) Chemistry

The foundational relevance of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea can be understood by analyzing its primary chemical moieties: the urea derivative and the thiazole scaffold. Both are considered "privileged structures" in medicinal chemistry, appearing frequently in a wide array of therapeutic agents. rsc.org

The urea functionality is a cornerstone in drug design, valued for its structural and electronic properties. nih.gov As a rigid and planar moiety, the urea group is an excellent hydrogen bond donor and acceptor, allowing it to form stable, predictable interactions with biological targets such as enzymes and receptors. nih.gov This capacity to establish key drug-target interactions is a primary reason for its incorporation into molecules designed to modulate biological pathways. nih.govacs.org

Below is a table of representative FDA-approved drugs containing a urea or thiazole moiety, highlighting their importance.

| Compound Name | Core Moiety | Therapeutic Area |

| Sorafenib | Urea | Oncology (Kinase Inhibitor) |

| Regorafenib | Urea | Oncology (Kinase Inhibitor) |

| Dasatinib | Thiazole | Oncology (Kinase Inhibitor) |

| Ritonavir | Thiazole | Antiviral (HIV Protease Inhibitor) |

| Abafungin | Thiazole | Antifungal |

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another highly valued scaffold in medicinal chemistry. globalresearchonline.netijrpr.com This ring system is present in numerous natural products, including Vitamin B1 (Thiamine), and forms the structural basis for more than 18 FDA-approved drugs. ijrpr.comnih.gov Thiazole derivatives exhibit an exceptionally broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.gov

The versatility of the thiazole ring stems from its unique electronic characteristics and its ability to serve as a bioisostere for other functional groups, enabling it to interact with various biological targets. nih.gov Researchers frequently modify the thiazole ring at its different positions to synthesize libraries of new compounds with diverse and potent therapeutic effects. nih.govnih.gov Its presence in a molecule like this compound suggests a potential for a wide spectrum of biological activities. globalresearchonline.net

Rationale for Investigating this compound

The specific structure of this compound is not arbitrary; it is the product of a deliberate design strategy that leverages the principles of molecular hybridization to explore novel areas of chemical biology.

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. mdpi.comresearchgate.net The goal is to create a new chemical entity with a multi-target profile or an enhanced, synergistic effect that surpasses the activity of the individual components. hilarispublisher.com This "single molecule, multiple targets" approach is particularly valuable for addressing complex, multifactorial diseases like cancer or neurological disorders, where targeting a single pathway is often insufficient. mdpi.com

This compound is a clear example of a hybrid structure. It combines:

The urea linker , known for its robust hydrogen-bonding capabilities. nih.gov

The thiazole ring , a proven bioactive scaffold. nih.gov

Phenethyl and benzyl (B1604629) groups , which can mediate hydrophobic interactions and contribute to target binding.

By fusing these fragments, the resulting hybrid molecule may engage with biological targets in a manner distinct from its constituent parts, potentially leading to enhanced efficacy or a novel mechanism of action. mdpi.comhilarispublisher.com

While the individual components of this compound are well-studied, their specific combination represents a region of unexplored chemical space. The synthesis and evaluation of such novel molecules are fundamental to drug discovery. This exploration allows researchers to probe new structure-activity relationships (SAR) and identify compounds with unique biological profiles. Investigating this specific arrangement of pharmacophores could reveal unforeseen interactions with cellular targets, leading to the discovery of new lead compounds for therapeutic development. The potential for uncovering novel biological activities is a primary driver for the design and synthesis of new molecular architectures.

Overview of Current Academic Research Themes for the Compound Class

Although specific research on this compound is not extensively documented in public literature, the broader class of compounds—thiazole-urea hybrids—is the subject of active academic investigation. Research themes for this class of molecules generally focus on several key therapeutic areas.

Anticancer Activity: A major focus of research on hybrid molecules containing urea and thiazole moieties is their potential as anticancer agents. mdpi.comresearchgate.net Studies often screen these compounds against various cancer cell lines to assess their antiproliferative effects. mdpi.comnih.gov Mechanistic studies may investigate their ability to act as enzyme inhibitors (e.g., kinase inhibitors) or to interfere with processes like tubulin polymerization, which is crucial for cell division. nih.gov

Enzyme Inhibition: The ability of the urea group to form strong hydrogen bonds makes it an ideal feature for inhibitors of enzymes like kinases, proteases, and hydrolases. Research in this area involves synthesizing libraries of thiazole-urea derivatives and screening them for inhibitory activity against specific, disease-relevant enzymes.

Antimicrobial and Antiviral Research: Both thiazole and urea scaffolds are found in compounds with demonstrated antimicrobial and antiviral properties. nih.govmdpi.com A common research theme is the synthesis of novel thiazole-urea derivatives and their evaluation against panels of pathogenic bacteria, fungi, and viruses to identify new leads for treating infectious diseases.

Structure-Activity Relationship (SAR) Studies: A fundamental research theme involves the systematic modification of the hybrid structure to understand how different chemical features influence biological activity. For a compound like this compound, this would involve synthesizing analogues with different substituents on the phenyl and benzyl rings or modifications to the thiazole core to build a comprehensive SAR profile that can guide the design of more potent and selective molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSUJNWEKWULPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 1 Phenethyl 3 3 Thiazol 2 Yl Benzyl Urea

Established Synthetic Routes for Related Thiazolyl Urea (B33335) Derivatives

The established synthetic routes for thiazolyl urea derivatives, including analogs of 1-phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, primarily involve two key stages: the formation of the substituted thiazole (B1198619) ring and the subsequent construction of the urea functionality. These methods are well-documented in the scientific literature and offer versatile approaches to a wide range of derivatives.

Key Precursors and Reagents in Urea Formation

The formation of the urea linkage is a critical step in the synthesis of the target compound and its analogs. This transformation typically involves the reaction of an amine with an isocyanate or an equivalent reagent. In the context of this compound, the key precursors are 3-(thiazol-2-yl)benzenemethanamine and a phenethyl isocyanate derivative.

Common reagents and methods for urea formation include:

Isocyanates: The most direct method for urea synthesis is the reaction of an amine with an isocyanate. In this case, 3-(thiazol-2-yl)benzenemethanamine would be reacted with phenethyl isocyanate. These reactions are typically carried out in an inert solvent such as acetonitrile or tetrahydrofuran (THF) at room temperature. researchgate.netnih.gov

Phosgene Equivalents: Due to the high toxicity of phosgene, safer alternatives are often employed. Reagents like triphosgene and carbonyldiimidazole (CDI) serve as effective substitutes. researchgate.net CDI reacts with an amine to form an activated carbamate intermediate, which then reacts with a second amine to yield the unsymmetrical urea. This method is advantageous as it avoids the handling of hazardous materials and often proceeds under mild conditions.

Synthetic Pathways Incorporating the Thiazole Moiety

For the synthesis of the 3-(thiazol-2-yl)benzylamine precursor, a plausible route would involve:

Bromination of a suitable ketone: Starting with 3-acetylbenzonitrile, bromination would yield 2-bromo-1-(3-cyanophenyl)ethanone.

Hantzsch condensation: Reaction of the α-bromoketone with thiourea would lead to the formation of 2-amino-4-(3-cyanophenyl)thiazole.

Reduction of the nitrile: The cyano group can then be reduced to an aminomethyl group to give 3-(2-aminothiazol-4-yl)benzylamine.

Alternatively, the thiazole ring can be constructed from other precursors, and various modifications of the Hantzsch synthesis have been developed to improve yields and accommodate a wider range of functional groups.

Optimization Strategies and Yield Enhancement in Synthesis

Several strategies have been developed to optimize the synthesis of thiazolyl urea derivatives, focusing on improving reaction yields, reducing reaction times, and simplifying purification processes. These strategies often involve the use of catalysts, alternative energy sources, and one-pot procedures.

Catalysis: The use of catalysts can significantly enhance the efficiency of both thiazole and urea formation. For instance, in the Hantzsch synthesis, the reaction can be catalyzed by bases or acids. In urea synthesis, the addition of a non-nucleophilic base can facilitate the reaction, particularly when using amine hydrochlorides.

Microwave and Ultrasound Assistance: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. In the context of Hantzsch thiazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. bepls.com Similarly, ultrasound-assisted synthesis has been shown to be an effective method for the preparation of thiazole derivatives, promoting faster reactions and improved efficiency.

The table below summarizes typical reaction conditions and yields for the synthesis of related thiazolyl urea derivatives based on established methodologies.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminothiazole | Phenyl isocyanate | - | Acetonitrile | Room Temp. | 2 | 85-95 |

| 2-Amino-4-phenylthiazole | Ethyl isocyanate | Triethylamine | THF | Reflux | 4 | 70-80 |

| 3-(Thiazol-2-yl)benzylamine | Carbonyldiimidazole | - | Dichloromethane | Room Temp. | 3 | 80-90 |

| 2-Bromoacetophenone | Thiourea | - | Ethanol | Reflux | 6 | 75-85 |

Novel Synthetic Approaches and Derivatization Innovations

In addition to the well-established methods, ongoing research focuses on developing novel and more efficient synthetic strategies for thiazolyl urea derivatives. These approaches often prioritize stereoselectivity, where applicable, and the incorporation of green chemistry principles to create more sustainable synthetic processes.

Stereoselective Synthesis of Analogs (if applicable to research)

While this compound itself is not a chiral molecule, the synthesis of chiral analogs could be of interest for exploring structure-activity relationships in biological systems. Stereoselective synthesis would aim to control the three-dimensional arrangement of atoms in the molecule, which can be crucial for its interaction with biological targets.

Approaches to stereoselective synthesis could involve:

Chiral auxiliaries: Using a chiral auxiliary to direct the formation of a specific stereoisomer.

Chiral catalysts: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

Resolution of racemates: Separating a mixture of enantiomers using techniques such as chiral chromatography.

Currently, the literature on the stereoselective synthesis of thiazolyl urea derivatives is not extensive, suggesting that this may be a promising area for future research.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of growing importance. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and its analogs, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. For example, the Hantzsch thiazole synthesis has been successfully carried out in aqueous media.

Catalysis: The use of reusable catalysts, including solid-supported catalysts and biocatalysts, can reduce waste and improve the sustainability of the process.

Energy Efficiency: As mentioned earlier, microwave and ultrasound-assisted synthesis can significantly reduce energy consumption by shortening reaction times.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot syntheses are a good example of this principle in action.

The table below illustrates how green chemistry principles can be applied to the synthesis of thiazolyl urea derivatives.

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Greener Solvents | Replacing hazardous solvents like DMF or chlorinated solvents. | Hantzsch thiazole synthesis in water or ethanol/water mixtures. |

| Catalysis | Employing reusable catalysts to minimize waste. | Use of solid-supported acid or base catalysts in thiazole synthesis. |

| Energy Efficiency | Reducing energy consumption through faster reactions. | Microwave-assisted synthesis of thiazoles, reducing reaction times from hours to minutes. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | One-pot, multi-component reactions for the direct synthesis of functionalized thiazoles. |

By incorporating these novel approaches and adhering to the principles of green chemistry, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and publications, detailed information regarding the synthesis, structural modification, and structure-activity relationships (SAR) specifically for the chemical compound This compound could not be located.

The performed searches aimed to retrieve data on synthetic methodologies, design principles for generating analogs, targeted modifications for SAR studies, and the effects of substituents on synthetic outcomes for this particular molecule. However, the existing literature focuses on broader classes of related compounds, such as benzothiazole-based ureas or other thiazole derivatives, without specific mention or detailed study of this compound.

General synthetic routes for urea derivatives typically involve the reaction of an amine with an isocyanate. In this hypothetical case, the synthesis would likely involve the reaction of 3-(thiazol-2-yl)benzylamine with phenethyl isocyanate . While methods for synthesizing similar scaffolds are documented, the specific reaction conditions, yield, and purification strategies for the target compound are not described.

Similarly, literature on the structural modification of thiazole-urea compounds provides insights into general strategies for analog development to explore SAR. These often involve altering substituents on the aromatic rings or modifying the urea linker. For instance, studies on related benzothiazole aryl ureas have explored how different substituents on the phenyl ring impact biological activity. However, without specific data for this compound, any discussion of design principles or substituent effects would be speculative and fall outside the requested scope of this article.

Due to the absence of specific research findings for this compound, it is not possible to provide the detailed, scientifically accurate content for the requested sections and subsections. The creation of data tables and detailed research findings as instructed is unachievable without published data.

Molecular Interactions and Mechanistic Elucidation of 1 Phenethyl 3 3 Thiazol 2 Yl Benzyl Urea

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of a compound is predicated on its interaction with specific molecular targets. For derivatives sharing the thiazole-urea chemical structure, these interactions often involve receptors and enzymes that are critical nodes in cellular signaling.

Receptor Binding Studies and Ligand-Target Kinetics

Research into compounds structurally related to 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea suggests that adenosine receptors are a potential target class. Specifically, certain thiazole (B1198619) urea (B33335) derivatives have been evaluated for their binding affinity and selectivity for adenosine A2A and A2B receptors. One study identified a urea-containing compound with high potency for the A2B receptor (IC50 = 20 nM) and good selectivity over A1 and A2A receptors. nih.gov The binding kinetics of such interactions, which describe the rate of association and dissociation between the ligand and its receptor, are crucial for determining the compound's duration of action and pharmacological profile. While specific kinetic data for this compound are not available, the established affinity of its analogs for adenosine receptors marks this as a primary area for future investigation.

Enzyme Inhibition Mechanisms and Specificity

The thiazole-urea scaffold is a prominent feature in a variety of enzyme inhibitors. Studies on analogous compounds indicate that this compound may exhibit inhibitory activity against several key enzyme families, particularly protein kinases.

Compounds with a 1-(Benzo[d]thiazol-2-yl)-3-phenylurea structure have been identified as dual inhibitors of Casein Kinase 1 (CK1) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD), two enzymes implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. nih.gov Several of these compounds demonstrated submicromolar inhibitory activity against CK1. nih.gov

Furthermore, derivatives of N-benzothiazol-2-yl-urea have shown potent inhibitory effects on Glycogen Synthase Kinase-3β (GSK-3β). One such analog, N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea, displayed an IC50 value of 140 nM, which was more than twice as potent as the reference inhibitor AR-A014418 (IC50 = 330 nM). nih.govmdpi.com

The specificity of these interactions is a critical aspect of their therapeutic potential. The ability of certain derivatives to dually target both CK1 and ABAD suggests a polypharmacological profile that could be advantageous in treating complex multifactorial diseases. nih.gov The inhibitory mechanisms are often competitive, with the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. patsnap.com

Table 1: Enzyme Inhibition by Compounds Structurally Related to this compound

Protein-Ligand Interaction Analysis through Spectroscopic Methods

To elucidate the precise nature of the binding between a ligand like this compound and its protein target, various spectroscopic techniques can be employed.

Fluorescence Spectroscopy is a powerful tool for investigating ligand-protein interactions. frontiersin.org Proteins containing aromatic amino acid residues such as tryptophan and tyrosine exhibit intrinsic fluorescence. Upon ligand binding, the local microenvironment of these residues can be altered, leading to a quenching (decrease) of the fluorescence intensity. frontiersin.org By titrating the protein with increasing concentrations of the ligand and monitoring the fluorescence quenching, one can determine binding constants (Kb) and the number of binding sites. mdpi.com The mechanism of quenching (static or dynamic) can also be elucidated, providing insight into whether a stable ground-state complex is formed. frontiersin.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is another method used to probe protein secondary structure by analyzing the amide I and amide III vibrational bands. Shifts in the positions of these bands upon ligand interaction can reveal alterations in the α-helix, β-sheet, and random coil content of the protein, complementing the data obtained from CD spectroscopy. frontiersin.org

Cellular and Subcellular Effects of this compound

The interaction of a compound with its molecular targets initiates a cascade of events that manifest as specific cellular and subcellular effects. Based on the likely enzyme targets, this compound is predicted to modulate key signaling pathways and perturb cell cycle regulation.

Modulation of Specific Cellular Signaling Pathways

The inhibition of kinases such as CK1 and GSK-3β has profound effects on major cellular signaling pathways.

Wnt/β-catenin Signaling: Both CK1 and GSK-3β are crucial negative regulators of the Wnt/β-catenin pathway. In the absence of a Wnt signal, these kinases phosphorylate β-catenin, targeting it for proteasomal degradation. Inhibition of either CK1 or GSK-3β would be expected to prevent this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. nih.govfrontiersin.org In the nucleus, β-catenin acts as a transcriptional co-activator to regulate the expression of genes involved in proliferation and development.

TGF-β Signaling: Independent studies on benzyl (B1604629) urea derivatives have shown that some members of this class can act as agonists of the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.gov Activation of TGF-β receptors leads to the phosphorylation and activation of Smad proteins, which translocate to the nucleus to regulate the transcription of target genes. nih.govwikipedia.orgoup.com This pathway is critically involved in cellular processes including proliferation, differentiation, and apoptosis. wikipedia.org

Other Pathways: CK1 is also known to participate in other essential signaling networks, including the Hedgehog (Shh) and Hippo pathways, highlighting the potential for broad-spectrum signaling modulation by inhibitors of this kinase. frontiersin.org

Mechanistic Analysis of Cell Cycle Perturbations

Modulation of the aforementioned signaling pathways and direct inhibition of cell cycle-related kinases can lead to significant perturbations in cell cycle progression.

Effects of CK1 Inhibition: CK1 isoforms are integral to the regulation of cell division, mitosis, and the maintenance of genomic stability. frontiersin.orgnih.gov Inhibition of CK1 can interfere with mitotic spindle organization and chromosome segregation, potentially leading to mitotic failure. nih.gov Some studies have shown that specific CK1 inhibitors can induce a p53-dependent mitotic checkpoint, ultimately triggering apoptosis and cell death. imrpress.com

Effects of GSK-3β Inhibition: GSK-3β plays a direct role in cell cycle control through the phosphorylation of key regulatory proteins like Cyclin D1, which promotes its degradation. nih.gov Inhibition of GSK-3β can therefore lead to an increase in Cyclin D1 levels. Furthermore, GSK-3β inhibition has been shown to increase the expression of cyclin-dependent kinase inhibitors such as p21 and p27. researchgate.net The cumulative effect of these changes often results in cell cycle arrest at the G1/S and G2/M checkpoints. researchgate.net Certain potent GSK-3 inhibitors have been observed to cause cell cycle arrest specifically in prophase. selleckchem.com

Effects of TGF-β Pathway Activation: The TGF-β pathway is a well-established inhibitor of cell cycle progression, primarily by inducing a G1 phase arrest. nih.govwikipedia.org This is achieved by increasing the expression of CDK inhibitors like p15INK4B and p21WAF1, which block the activity of the cyclin-CDK complexes required for the G1-to-S phase transition. nih.govoup.comnih.gov

Table 2: Mentioned Compounds

Investigation of Gene Expression and Protein Regulation Profiles

The biological activity of thiazolyl-urea derivatives is often linked to their ability to modulate specific cellular pathways, which can be elucidated by studying their effects on gene and protein expression. Research on N-Aryl-N′-2-thiazolyl-urea and N-Aryl-N′-2-thiazolylsulfonylurea derivatives has demonstrated significant anticancer activity, which was further investigated through gene expression analysis. research-nexus.netresearchgate.net

In studies involving various cancer cell lines such as lung (A549), prostate (PC3), and pancreatic (PACA2), these compounds were found to alter the expression of key cancer-related genes. research-nexus.netsemanticscholar.org For instance, the expression levels of tumor suppressor genes like TP53 and its exons were analyzed to understand the mechanism of induced cytotoxicity. researchgate.net The treatment of cancer cells with these thiazolyl-urea compounds led to significant DNA damage and fragmentation, indicating an apoptotic mechanism of action. research-nexus.netresearchgate.net The structure-activity relationship (SAR) studies revealed that sulfonylurea derivatives were generally more potent than their aryl-urea counterparts in both antimicrobial and anticancer assays. research-nexus.netsemanticscholar.org These findings highlight that compounds structurally similar to this compound have the potential to exert their biological effects by directly influencing the expression of genes critical for cell survival and proliferation.

| Cell Line | Compound Type | Observed Effect | Reference |

| A549 (Lung Cancer) | N-Aryl-N′-2-thiazolylsulfonylurea | High cytotoxicity, altered expression of cancer-related genes. | research-nexus.net |

| PC3 (Prostate Cancer) | N-Aryl-N′-2-thiazolylsulfonylurea | Significant inhibition of cell growth, induced DNA damage. | research-nexus.net |

| A431 (Skin Cancer) | N-Aryl-N′-2-thiazolyl-urea | Potent anticancer activity, outperforming doxorubicin in some cases. | research-nexus.net |

| HePG2 (Liver Cancer) | N-Aryl-N′-2-thiazolyl-urea | Cytotoxic effects observed. | semanticscholar.org |

| PACA2 (Pancreatic Cancer) | N-Aryl-N′-2-thiazolylsulfonylurea | Found to be the most active compound in the series against this cell line. | semanticscholar.org |

Molecular Modeling and Computational Chemistry Applications

Computational chemistry serves as a powerful tool in modern drug discovery, enabling the prediction of molecular properties, interactions, and mechanisms of action before undertaking expensive and time-consuming synthesis and biological testing. For a molecule like this compound, these methods can provide critical insights into its potential as a therapeutic agent.

Ligand Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For derivatives of thiazolyl urea, docking studies have been extensively used to elucidate their binding modes with various enzymes and receptors. researchgate.netnih.gov

For example, studies on 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives identified the human adenosine A(2A) receptor as a potential target for treating Parkinson's disease. nih.gov Docking simulations revealed that these compounds fit into the receptor's binding cavity, forming key interactions, such as hydrogen bonds via the urea moiety and hydrophobic interactions with aromatic residues. nih.gov Similarly, other thiazole derivatives have been docked into the colchicine binding site of tubulin and the active site of lactate dehydrogenase (LDH-5), demonstrating the versatility of this scaffold in targeting different proteins. nih.govnih.gov The urea group is a common hydrogen bond donor and acceptor, which frequently plays a critical role in anchoring the ligand to the active site. The phenethyl and thiazolyl-benzyl groups of the title compound would be expected to engage in hydrophobic and π-π stacking interactions with nonpolar residues in a target's binding pocket.

| Compound Class | Protein Target | Key Interactions Observed | Reference |

| 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea | Adenosine A(2A) Receptor | Hydrogen bonding, hydrophilic and hydrophobic interactions. | researchgate.net |

| Thiazolyl-Thiazole Derivatives | Lactate Dehydrogenase (LDH-5) | Hydrogen bonds, hydrophobic interactions. | nih.gov |

| 2,4-disubstituted thiazole derivatives | Tubulin (Colchicine site) | Hydrogen bonds with Cys241, π-π stacking with Tyr202. | nih.gov |

| Thiazole-based polyurea derivatives | E. coli & C. albicans proteins | Aromatic and hydrophobic interactions. | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational behavior of the complex over time. nih.gov MD simulations are used to validate docking poses and to understand how the ligand and protein adapt to each other.

For thiazole-based inhibitors, MD simulations have been employed to confirm the stability of the ligand within the active site of targets like the Epidermal Growth Factor Receptor (EGFR) and the LasR protein of Pseudomonas aeruginosa. nih.govnih.gov These simulations track atomic movements over nanoseconds, allowing researchers to analyze the persistence of key interactions, such as hydrogen bonds, and to calculate the root-mean-square deviation (RMSD) of the ligand's position. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose. scienceopen.com Such analyses would be critical for this compound to confirm that its predicted binding mode is stable and energetically favorable, thus reinforcing its potential as an effective inhibitor. nih.gov

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity. researchgate.net DFT calculations can determine the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).

For various thiazole and urea derivatives, DFT has been used to calculate key quantum chemical parameters. atlantis-press.comresearchgate.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and stability. atlantis-press.comresearchgate.net These calculations help rationalize the observed biological activities and guide the design of new derivatives with improved properties. nih.govacs.org

| Compound Type | Calculated Parameter | Method | Significance | Reference |

| 2-amino-4-(p-tolyl)thiazole | E(HOMO), E(LUMO), Energy Gap (ΔE) | DFT/B3LYP/6-311G(d,p) | Predicts reactivity and inhibition potential. | atlantis-press.comresearchgate.net |

| Aqueous Urea Derivatives | Occupied/Unoccupied Molecular Orbitals | TD-DFT | Determines frontier orbital energy gaps. | nih.gov |

| 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(4-nitrophenyl)thiourea | Dipole moment (µ), Hardness (ɳ), Softness (σ) | DFT/B3LYP/6-311G(d,p) | Predicts corrosion inhibitor activity. | researchgate.net |

| Benzoylselenoureas | HOMO-LUMO Analysis | DFT | Investigates electronic structure and binding stability with urease. | acs.org |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening. jddtonline.infoaustinpublishinggroup.com

For inhibitors containing urea or thiazole scaffolds, pharmacophore models have been successfully developed and applied. nih.govmdpi.com For instance, a pharmacophore model for urease inhibitors was generated featuring one hydrogen bond acceptor and two hydrogen bond donor features, reflecting the key interactions of the urea core. nih.gov A hypothetical pharmacophore for this compound would likely include:

Two hydrogen bond donors (the N-H groups of the urea).

One hydrogen bond acceptor (the carbonyl oxygen of the urea).

Multiple hydrophobic/aromatic features (the phenethyl and benzyl groups).

A potential hydrogen bond acceptor or aromatic feature from the thiazole ring.

This model could then be used to screen virtual libraries to identify new, structurally diverse molecules with the potential to act on the same biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (physicochemical, electronic, topological), QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. imist.ma

QSAR models have been developed for various classes of thiazole and urea derivatives. semanticscholar.orgnih.gov For a series of thiazole derivatives acting as PIN1 inhibitors, descriptors such as molar refractivity (MR), lipophilicity (LogP), and the energy of the LUMO (E(LUMO)) were found to be critical for activity. imist.ma The resulting QSAR equation allows researchers to predict the inhibitory potential of a new thiazole derivative based on its calculated descriptor values. For a compound like this compound, a QSAR study involving a series of analogues could reveal which structural features—such as the length of the ethyl linker, substitutions on the phenyl rings, or modifications to the thiazole core—are most important for optimizing its biological activity.

Preclinical Research Paradigms and Methodologies for 1 Phenethyl 3 3 Thiazol 2 Yl Benzyl Urea

In Vitro Experimental Models and Assays

In vitro studies are fundamental in preclinical research to elucidate the mechanism of action and biological effects of a compound at a cellular and molecular level.

Cell-Based Assays for Mechanistic Investigations

For novel compounds like 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, initial investigations would typically involve a panel of cell-based assays to determine its effects on cell viability, proliferation, and other cellular responses. For instance, studies on other urea (B33335) derivatives have utilized cancer cell lines such as Jurkat, HeLa, and MCF-7 to assess cytotoxic potential through MTT assays. researchgate.netnih.gov Such assays would be crucial to determine if this compound exhibits any anti-proliferative activity. Further mechanistic insights could be gained by employing techniques like flow cytometry to analyze the cell cycle, as has been done for similar compounds to identify specific phases of cell cycle arrest. researchgate.netnih.govnih.gov

Biochemical Assays for Enzyme/Receptor Activity and Inhibition

To identify specific molecular targets, biochemical assays are indispensable. These assays measure the interaction of a compound with purified enzymes or receptors. For urea-based compounds, which are known to target kinases, assays to determine inhibitory activity against specific enzymes, such as receptor tyrosine kinases, would be highly relevant. nih.govmdpi.com For example, the VEGFR-2 inhibitory activity of similar compounds has been evaluated to understand their anti-angiogenic potential. mdpi.com Computational docking studies are also often employed as a preliminary step to predict the binding affinity of a compound to the catalytic sites of enzymes like matrix metalloproteinases (MMP-2 and MMP-9). researchgate.netnih.govnih.gov

High-Throughput Screening Methodologies for Compound Libraries

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify those with desired biological activity. While there is no specific information on HTS for this compound, this methodology would be a standard approach in the early phases of drug discovery to screen a library of urea derivatives against a specific biological target.

Methodologies for Assessing Subcellular Localization and Distribution

Understanding where a compound localizes within a cell is key to understanding its mechanism of action. Techniques such as fluorescence microscopy, using either intrinsically fluorescent compounds or tagged derivatives, would be employed to visualize the subcellular distribution of this compound.

In Vivo Model Systems for Mechanistic Investigation

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the efficacy and biological effects of a compound in a whole organism.

Selection and Justification of Relevant Animal Models for Specific Biological Systems

The choice of an animal model is dictated by the therapeutic area of interest. For compounds with potential anti-cancer activity, as suggested by the activity of related urea derivatives, xenograft models in immunocompromised mice are commonly used. mdpi.com In these models, human cancer cells are implanted into the mice to study the effect of the compound on tumor growth. For investigating anti-angiogenic properties, the chick chorioallantoic membrane (CAM) assay is a well-established in vivo model that has been used for other urea-containing compounds. nih.govnih.gov

Preclinical Research Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, specific preclinical research findings for the chemical compound this compound are not publicly available. As a result, it is not possible to provide a detailed article on the experimental design, methodologies, and research findings for this particular compound as requested.

The successful generation of a scientifically accurate and detailed article, as per the specified outline, is contingent upon the existence of published research data. This includes studies on its distribution and metabolism in preclinical models, its biological effects in animal models, associated histopathological and molecular endpoints, and the development of any related biomarkers.

While general methodologies for the preclinical evaluation of novel chemical entities exist, applying them to this compound without specific data would be speculative and would not meet the required standards of scientific accuracy. Information on structurally similar compounds containing thiazole (B1198619) and urea moieties is available, but per the instructions to focus solely on this compound, this information cannot be used to construct the requested article.

Therefore, the content for the following sections cannot be generated:

Development and Validation of Preclinical Biomarkers

Without access to proprietary research data or published studies, any attempt to create the requested article would be unsubstantiated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 Phenethyl 3 3 Thiazol 2 Yl Benzyl Urea

Identification of Key Structural Motifs for Modulating Biological Activity

The molecular architecture of 1-phenethyl-3-(3-(thiazol-2-yl)benzyl)urea consists of several key structural motifs that are likely crucial for its biological activity. These include the phenethyl group, the central urea (B33335) linker, and the 3-(thiazol-2-yl)benzyl moiety.

Urea Linker: The N,N'-disubstituted urea core is a fundamental motif. The two NH groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows the molecule to form strong and specific hydrogen bond interactions with amino acid residues in the active site of a target protein, a common feature in many enzyme inhibitors. mdpi.comnih.gov

Thiazole (B1198619) Ring: The thiazole ring is a privileged structure in medicinal chemistry, known for its rigid, planar nature and ability to participate in various non-covalent interactions. mdpi.com Its nitrogen and sulfur heteroatoms can engage in hydrogen bonding and metal coordination, while the aromatic ring itself can form pi-stacking interactions. The placement and electronic properties of the thiazole ring are often pivotal for target binding and selectivity. mdpi.com

Phenethyl and Benzyl (B1604629) Groups: These aromatic and hydrophobic moieties are essential for anchoring the molecule within the binding site of a biological target. They can fit into hydrophobic pockets, establishing van der Waals and hydrophobic interactions. The relative orientation and substitution of these rings are critical determinants of binding affinity.

Studies on analogous urea-based compounds have shown that both the left-hand and right-hand side aromatic groups play significant roles. For instance, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, modifications to the phenyl groups drastically altered inhibitory activity, indicating that both ends of the molecule are involved in key interactions with the target. nih.gov

Impact of Substituent Modifications on Molecular Interactions and Potency

The potency and selectivity of this compound can be modulated by strategic modifications to its substituents. SAR studies on related heterocyclic urea compounds provide insights into how such changes can influence molecular interactions.

Aromatic Ring Substitutions: The addition of substituents to the phenethyl or benzyl rings can significantly impact activity. In related series, electron-donating groups (e.g., methoxy) on phenyl rings have been shown to enhance activity, whereas electron-withdrawing groups (e.g., fluoro, bromo) often lead to a decrease in potency. nih.gov The position of the substituent is also critical; for example, modifications at the para-position of a phenyl ring may have a different effect than those at the ortho- or meta-positions. researchgate.net

Modifications to the Phenethyl Group: Altering the ethyl linker of the phenethyl group or replacing the entire moiety can affect how the molecule fits into a hydrophobic pocket. Replacing a phenethyl group with a simple benzyl or hydrogen has been shown to result in weaker activity in similar urea derivatives, highlighting the importance of the size and nature of this group. nih.gov

Thiazole Ring Modifications: While the core thiazole is likely important, substitutions on the thiazole ring itself could fine-tune electronic properties and create new interaction points.

The following table summarizes potential modification impacts based on general SAR principles observed in analogous compounds. nih.govmdpi.com

| Modification Site | Substituent Type | Predicted Impact on Potency | Rationale |

| Phenethyl Ring | Electron-Donating (e.g., -OCH₃) | Increase | May enhance favorable electronic or hydrophobic interactions. |

| Phenethyl Ring | Electron-Withdrawing (e.g., -Cl, -F) | Decrease | Can alter the electronic character of the ring, potentially disrupting key interactions. |

| Benzyl Ring | Hydroxyl (-OH) | Increase or Decrease | Can introduce a new hydrogen bonding opportunity, which may be favorable or unfavorable depending on the target site. |

| Urea Linker | N-Methylation | Decrease | Removal of a hydrogen bond donor (N-H) would likely disrupt a critical interaction with the target. |

Conformational Analysis and its Influence on Activity Profiles

The three-dimensional conformation of this compound is a key determinant of its biological activity, as it dictates how the molecule presents its key binding motifs to the target.

The central urea moiety is generally planar or near-planar. A common feature in N-acylthioureas and related structures is the formation of a six-membered pseudo-ring through an intramolecular N-H···O hydrogen bond. researchgate.netresearchgate.net This interaction restricts the conformation and reduces the molecule's flexibility, which can be favorable for binding by lowering the entropic penalty upon target engagement.

Development of SAR Models from Experimental and Computational Data

To systematically explore the SAR of this compound, experimental data from a library of synthesized analogues can be integrated with computational modeling to build predictive SAR models.

The process typically involves:

Synthesis of a Focused Library: A series of derivatives is created where specific parts of the molecule are systematically varied (e.g., different substituents on the aromatic rings).

Biological Evaluation: All compounds in the library are tested in a relevant biological assay to determine their activity (e.g., IC₅₀ values).

Computational Analysis: Molecular docking simulations are performed to predict how each analogue binds to the target protein. This helps to understand the binding mode and rationalize the experimental activity data. Studies on similar urea derivatives have successfully used docking to correlate binding energy with biological activity. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to find a mathematical correlation between the physicochemical properties of the compounds and their biological potency.

For instance, a docking study on related urea/thiourea derivatives as adenosine A(2A) receptor antagonists showed a good correlation between the calculated docking score and the experimentally observed antiparkinsonian activity. nih.gov Such models can then be used to prioritize the synthesis of new, potentially more potent compounds.

Future Research Directions and Unanswered Questions for 1 Phenethyl 3 3 Thiazol 2 Yl Benzyl Urea

Emerging Methodologies for Studying Complex Molecular Interactions

A primary avenue of future inquiry lies in the application of cutting-edge techniques to unravel the complex molecular interactions of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea. The urea (B33335) functionality is a well-established pharmacophore known for its ability to form key hydrogen bonds with biological targets. nih.gov The donor-acceptor hydrogen bonding capability of urea derivatives is a critical element in their molecular recognition and bioactivity. nih.gov Furthermore, the presence of aromatic rings from the phenethyl and benzyl (B1604629) groups, along with the thiazole (B1198619) ring, introduces the possibility of π-π stacking and NH-π interactions, which can significantly contribute to binding affinity and specificity. nih.gov

Advanced methodologies that could provide deeper insights include:

Cryogenic Electron Microscopy (Cryo-EM): For visualizing the compound's interaction with large protein complexes at near-atomic resolution.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): To quantify the kinetics and thermodynamics of binding to potential protein targets in real-time.

Molecular Dynamics (MD) Simulations: To model the dynamic behavior of the compound within a biological system, predicting conformational changes and interaction energies. nih.gov

Mass Spectrometry-based Proteomics: To identify protein targets and understand system-wide responses to the compound. drugtargetreview.com

These techniques will be instrumental in moving beyond static pictures of interaction and toward a dynamic understanding of how this compound engages with its biological partners.

Potential for Novel Derivatizations and the Creation of Advanced Compound Libraries

The structure of this compound offers numerous opportunities for chemical modification to create novel derivatives and build advanced compound libraries. The thiazole ring, in particular, is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. semanticscholar.orgmdpi.comnih.govresearchgate.netresearchgate.net

Future synthetic efforts could focus on:

Substitution on the Aromatic Rings: Introducing various functional groups on the phenethyl and benzyl rings to modulate properties such as solubility, metabolic stability, and target affinity.

Modification of the Urea Linker: Replacing the urea with thiourea or other bioisosteres to explore different hydrogen bonding patterns and conformational preferences. nih.govresearchgate.net

Functionalization of the Thiazole Moiety: Altering substituents on the thiazole ring to fine-tune electronic properties and steric interactions.

Systematic derivatization will allow for the exploration of the structure-activity relationship (SAR), providing a roadmap for optimizing the compound for specific biological effects.

Table 1: Potential Derivatization Strategies for this compound

| Scaffold Position | Potential Modifications | Anticipated Outcome |

| Phenethyl Ring | Halogenation, Alkylation, Methoxy/Hydroxy substitution | Altered lipophilicity and metabolic stability |

| Benzyl Ring | Introduction of electron-donating or -withdrawing groups | Modulated electronic properties and target interactions |

| Urea Linker | Conversion to thiourea, guanidine, or other isosteres | Modified hydrogen bonding capacity and conformation |

| Thiazole Ring | Addition of alkyl, aryl, or heterocyclic groups | Enhanced target specificity and potency |

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, its study must be integrated with systems biology and various "omics" technologies. nih.govfrontiersin.orgnih.gov A systems biology approach allows for the analysis of complex biological systems as a whole, moving beyond the traditional single-target paradigm. azolifesciences.com

Future research should incorporate:

Genomics and Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in response to the compound, revealing affected cellular pathways.

Proteomics: To analyze alterations in protein expression and post-translational modifications, providing insights into the compound's mechanism of action.

Metabolomics: To measure changes in the levels of small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism.

By integrating these large-scale datasets, researchers can construct network models to predict the systemic effects of the compound and identify potential biomarkers for its activity. nih.gov This holistic approach is crucial for understanding both on-target and potential off-target effects. drugtargetreview.com

Addressing Challenges in Mechanistic Elucidation and Target Validation

A significant hurdle in the study of any new compound is the definitive identification and validation of its biological target(s). tempobioscience.comnih.govlifebit.ai While computational docking can suggest potential binding partners, experimental validation is essential. acs.org

Key challenges and future research directions in this area include:

Target Identification: Utilizing methods like affinity chromatography, chemical proteomics, and genetic screening to isolate and identify the specific cellular components that interact with this compound.

Target Validation: Employing techniques such as CRISPR-Cas9 gene editing to knock out or modify the putative target and observe the resulting phenotypic changes, thereby confirming its role in the compound's activity. tempobioscience.com

Distinguishing On-target from Off-target Effects: Developing and utilizing structurally related but inactive control compounds to ensure that the observed biological effects are a direct result of interaction with the intended target. acs.org

Overcoming these challenges will be critical for the potential translation of this compound into a reliable research tool or therapeutic agent.

Role of this compound in Advancing Fundamental Biological and Chemical Knowledge

The investigation of this compound holds the promise of contributing to fundamental scientific knowledge. As a novel chemical probe, it has the potential to help elucidate new biological pathways or uncover novel functions of known proteins. The synthesis and characterization of its derivatives will also expand the toolkit of medicinal chemists, providing new insights into the design of molecules with specific properties. unina.itacs.org

Ultimately, the journey of understanding this compound will likely lead to unforeseen discoveries, underscoring the importance of curiosity-driven research in the chemical and biological sciences. Its unique combination of chemical motifs makes it a compelling subject for future studies that could have a lasting impact on our understanding of molecular interactions and their role in biological systems.

Q & A

Q. What are the optimal synthetic routes for 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a substituted benzylamine with an isocyanate or via urea-forming reactions. For example:

- Route A : React 3-(thiazol-2-yl)benzylamine with phenethyl isocyanate in anhydrous toluene under reflux, using triethylamine to neutralize HCl byproducts .

- Route B : Alternative methods may employ azide intermediates (e.g., Curtius rearrangement) followed by amine coupling, as seen in analogous urea syntheses .

Optimization : Use factorial design to test variables like solvent polarity (toluene vs. CHCl₃), temperature (reflux vs. room temperature), and stoichiometry. Monitor purity via HPLC and crystallize residues from EtOH–AcOH mixtures (2:1) to enhance yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this urea derivative?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity, e.g., urea NH peaks (~6–8 ppm) and thiazole/aromatic proton signatures .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the urea moiety), as demonstrated for related thiadiazolylurea structures .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion). Cross-reference with computational simulations (DFT) to resolve ambiguities .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodological Answer :

- Stability Assays : Conduct accelerated degradation studies in buffers (pH 1–13) and at elevated temperatures (e.g., 40–80°C). Monitor via HPLC for decomposition products (e.g., hydrolysis of the urea bond).

- Handling Recommendations : Store in inert atmospheres at –20°C to prevent oxidation of the thiazole ring. Use anhydrous solvents during synthesis to avoid side reactions .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the thiazole and urea moieties. Predict regioselectivity in reactions (e.g., electrophilic substitution on the benzyl group) .

- Molecular Docking : Screen against protein targets (e.g., kinases or receptors) using software like AutoDock Vina. Validate with MD simulations to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across studies involving thiazole-urea hybrids?

- Methodological Answer :

- Source Analysis : Compare synthetic routes (e.g., purity from crystallization vs. column chromatography) and characterization rigor (e.g., NMR vs. single-crystal XRD). Impurities in Method A () may skew bioactivity .

- Dose-Response Reevaluation : Re-test the compound in standardized assays (e.g., IC₅₀ in enzyme inhibition) with controls for solvent effects (e.g., DMSO concentration).

Q. How can factorial design optimize reaction parameters for scaled synthesis?

- Methodological Answer :

- Design Setup : Test factors like catalyst loading (e.g., triethylamine), solvent (toluene vs. DMF), and time. Use a 2³ factorial matrix to identify interactions.

- Response Variables : Track yield (gravimetry) and purity (HPLC area%). Apply ANOVA to determine significant factors. For example, reflux time may dominate over solvent choice .

Q. What challenges arise in establishing structure-activity relationships (SAR) for thiazole-containing ureas?

- Methodological Answer :

- Structural Variants : Synthesize analogs with substituents on the thiazole (e.g., methyl, nitro) or benzyl group. Use SPR (surface plasmon resonance) to quantify binding affinity changes.

- Data Integration : Correlate computational descriptors (e.g., logP, polar surface area) with bioassay results. Address outliers by revisiting synthetic protocols (e.g., residual solvents affecting assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.